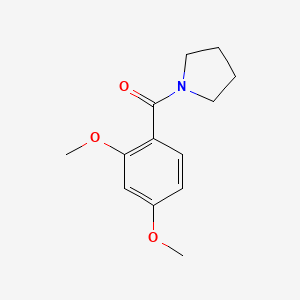
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various scientific research applications. This compound is a benzimidazole derivative and has been shown to have significant biological activity.
Wirkmechanismus
The exact mechanism of action of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. This may be why it has shown anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective effects, as mentioned previously. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is in the development of new cancer treatments. This compound has shown promising anti-cancer activity and may be useful in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and potential use in humans.
Conclusion:
In conclusion, 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound with significant biological activity. It has potential use in various scientific research applications, including the study of cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action and potential uses of this compound, it shows promise as a tool for studying various biological processes and as a potential new drug for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the reaction of 1H-benzimidazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant biological activity and has potential use in various scientific research applications. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer activity and may be useful in the development of new cancer treatments. Additionally, this compound has potential use in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(7-8-21-12-19-14-3-1-2-4-15(14)21)20-13-5-6-16-17(11-13)24-10-9-23-16/h1-6,11-12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRKRXZZZMATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)




![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)